molecular formula C16H16N2 B3932436 2-methyl-1-(1-phenylethyl)-1H-benzimidazole

2-methyl-1-(1-phenylethyl)-1H-benzimidazole

Cat. No. B3932436
M. Wt: 236.31 g/mol
InChI Key: GTDZOOOVFNXSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound is also known as domperidone, which is a widely used antiemetic drug. However,

Scientific Research Applications

Antioxidant Activity

  • Benzimidazole derivatives, including 2-methyl-1-(1-phenylethyl)-1H-benzimidazole, have demonstrated significant antioxidant activities. Saini, Dhiman, Mittal, and Kumar (2016) synthesized 2-methyl benzimidazole and assessed its antioxidant activity using the DPPH method (Saini, Dhiman, Mittal, & Kumar, 2016). Another study by Kuş, Ayhan-Kilcigil, Eke, and Iscan (2004) found that certain benzimidazole derivatives inhibited lipid peroxidation in rat liver more effectively than butylated hydroxytoluene (BHT) (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Antibacterial Properties

  • T. Kühler and colleagues (2002) synthesized 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles with potent antibacterial properties selective for Helicobacter spp. (Kühler et al., 2002).

DNA Topoisomerase Inhibition

  • Alpan, Gunes, and Topçu (2007) synthesized and evaluated 1H-benzimidazole derivatives, including 5-methyl-4-(1H-benzimidazole-2-yl)phenol, for their inhibitory effects on mammalian type I DNA topoisomerases (Alpan, Gunes, & Topçu, 2007).

Corrosion Inhibition

  • Yadav, Behera, Kumar, and Sinha (2013) investigated the corrosion inhibition performance of benzimidazole derivatives, including 2-methyl-1H-benzimidazole, for mild steel in HCl, demonstrating their potential in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013)

properties

IUPAC Name

2-methyl-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12(14-8-4-3-5-9-14)18-13(2)17-15-10-6-7-11-16(15)18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDZOOOVFNXSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1-(1-phenylethyl)-1H-benzimidazole
Reactant of Route 2
2-methyl-1-(1-phenylethyl)-1H-benzimidazole
Reactant of Route 3
2-methyl-1-(1-phenylethyl)-1H-benzimidazole
Reactant of Route 4
2-methyl-1-(1-phenylethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.